Cas no 938-73-8 (2-Ethoxybenzamide)

2-Ethoxybenzamide structure
2-Ethoxybenzamide structure
商品名:2-Ethoxybenzamide
CAS番号:938-73-8
MF:C9H11NO2
メガワット:165.189142465591
MDL:MFCD00007977
CID:40349
PubChem ID:87569504

2-Ethoxybenzamide 化学的及び物理的性質

名前と識別子

    • 2-Ethoxybenzamide
    • Ethenzamide
    • Ethoxybenzamine
    • 2-Ethoxybenzamine
    • o-Ethoxybenzamide
    • 2-Aethoxy-benzamid
    • 2-Aethoxy-benzoesaeure-amid
    • 2-ethoxy-benzoic acid amide
    • Aethylaethersalicylsaeure-amid
    • Benzamide,2-ethoxy
    • Etamide
    • Etenzamide
    • Ethbenzamide
    • Ethosalicyl
    • O-Aethyl-salicylamid
    • Pirosolvina
    • 2-Ethoxybenzoylamide
    • Benzamide, 2-ethoxy-
    • Ethenzamid
    • Anovigam
    • Trancalgyl
    • Protopyrin
    • Katagrippe
    • Etosalicyl
    • Etosalicil
    • Lucamide
    • Etocil
    • Eusal
    • Benzamide, o-ethoxy-
    • Etenzamide [DCIT]
    • Etenzamida [INN-Spanish]
    • Ethenzamidum [INN-Latin]
    • 2-Eethoxybenzamide
    • H.P. 209
    • L929ZCK4BF
    • SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • DSSTox_C
    • 2-Ethoxybenzamide (ACI)
    • Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
    • NSC 28787
    • E0222
    • J3.352I
    • SY015492
    • Ethenzamidum
    • SR-01000877236-2
    • 938-73-8
    • BRN 2208582
    • s4524
    • ETHENZAMIDE (MART.)
    • MFCD00007977
    • Orthoethoxybenzamide
    • DB-370072
    • D70657
    • 2-ethoxy-benzamide
    • Q553324
    • ETHENZAMIDE [INN]
    • Ethenzamide 1.0 mg/ml in Methanol
    • CHEBI:31564
    • Tox21_200025
    • CAS-938-73-8
    • AKOS003280312
    • Tox21_111156
    • SR-01000877236
    • Tox21_111156_1
    • Ethoxybenzamide
    • HY-B1428
    • DB13544
    • CCG-213844
    • Z54953371
    • Q-201075
    • CHEMBL1483877
    • Etenzamida
    • CCRIS 9124
    • DTXCID40581
    • STK105005
    • AB01010349_03
    • NCGC00091616-03
    • Ethenzamide (JP17/INN)
    • CS-4916
    • SCHEMBL25624
    • DTXSID4020581
    • NCGC00091616-01
    • BRD-K88308881-001-06-8
    • NSC28787
    • N02BA07
    • Ethenzamidum (INN-Latin)
    • AC-11991
    • 2-Ethoxybenzamide, 97%
    • ETHENZAMIDE [MI]
    • 4-10-00-00175 (Beilstein Handbook Reference)
    • ETHENZAMIDE [JAN]
    • Etenzamida (INN-Spanish)
    • NS00002670
    • SBI-0653503.0001
    • WLN: ZVR BO2
    • MLS002302987
    • NCGC00257579-01
    • Ethanzamide
    • EINECS 213-346-4
    • SMR001307304
    • HMS3039J16
    • EN300-6492973
    • ETHENZAMIDE [MART.]
    • NCGC00091616-02
    • Ethenzamide 100 microg/mL in Acetonitrile
    • Ethenzamide (TN)
    • DB-057442
    • D01466
    • NSC-28787
    • Ethenzamide [INN:BAN:JAN]
    • KS-5320
    • ETHENZAMIDE [WHO-DD]
    • UNII-L929ZCK4BF
    • MDL: MFCD00007977
    • インチ: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
    • InChIKey: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(OCC)=CC=CC=1)N
    • BRN: 2208582

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 白色または白色の結晶粉末で、ほとんど無臭無臭
  • 密度みつど: 1.1603 (rough estimate)
  • ゆうかいてん: 130.0 to 134.0 deg-C
  • ふってん: 302°C at 760 mmHg
  • フラッシュポイント: 153.7 °C
  • 屈折率: 1.5620 (estimate)
  • すいようせい: <0.1 g/100 mL at 16 ºC
  • PSA: 52.32000
  • LogP: 1.88450
  • ようかいせい: クロロホルム/エタノール/アセトンに溶け、水/エチルエーテルに溶けない
  • マーカー: 3731

2-Ethoxybenzamide セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H303
  • 警告文: P312
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • セキュリティの説明: S24/25
  • RTECS番号:CV4900000
  • TSCA:Yes
  • どくせい:LD50 orally in mice: 1160 mg/kg (Starmer)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2-Ethoxybenzamide 税関データ

  • 税関コード:29242995
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Ethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0222-25g
2-Ethoxybenzamide
938-73-8 98.0%(GC)
25g
¥230.0 2022-06-10
TRC
E891343-100g
2-Ethoxybenzamide
938-73-8
100g
$ 130.00 2022-06-05
Key Organics Ltd
KS-5320-5MG
Ethanzamide
938-73-8 >97%
5mg
£42.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0058-1 g
2-Ethoxybenzamide
938-73-8 99.58%
1g
¥485.00 2022-04-26
S e l l e c k ZHONG GUO
S4524-500mg
2-Ethoxybenzamide
938-73-8 99.93%
500mg
¥2433.2 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E838400-100g
2-Ethoxybenzamide
938-73-8 97%
100g
368.00 2021-05-17
TRC
E891343-500g
2-Ethoxybenzamide
938-73-8
500g
$ 400.00 2022-06-05
TRC
E891343-100000mg
2-Ethoxybenzamide
938-73-8
100g
$159.00 2023-05-18
FUJIFILM
051-04935-500g
o-Ethoxybenzamide
938-73-8
500g
JPY 10,500 2021-11-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP771-100g
2-Ethoxybenzamide
938-73-8 98%
100g
¥387.0 2022-06-10

2-Ethoxybenzamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
リファレンス
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

合成方法 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ;  10 min, 180 psi, 120 °C
リファレンス
Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones
Sayyad, Nisar; Cele, Zamani; Aleti, Rajeshwar Reddy; Bera, Milan; Cherukupalli, Srinivasulu; et al, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

合成方法 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Ammonia Solvents: Chloroform ,  Water ;  -10 °C
リファレンス
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; Dosen-Micovic, Ljiljana; Ivanovic, Evica R.; Ivanovic, Milovan D., Synthesis, 2016, 48(10), 1550-1560

合成方法 4

はんのうじょうけん
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  24 h, 80 °C
リファレンス
Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst
, China, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane ,  Decane ;  rt; 1 h, rt → 90 °C
リファレンス
Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides
Kamble, Rohit B.; Mane, Kishor D.; Rupanawar, Bapurao D.; Korekar, Pranjal; Sudalai, A.; et al, RSC Advances, 2020, 10(2), 724-728

合成方法 6

はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
リファレンス
A selective hydration of nitriles catalyzed by a Pd(OAc)2-based system in water
Sanz Sharley, Daniel D.; Williams, Jonathan M. J., Tetrahedron Letters, 2017, 58(43), 4090-4093

合成方法 7

はんのうじょうけん
リファレンス
Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide
Tran, Chau B.; Duong, Xuan N. T.; Lu, Huy D.; Cao, Thu T. V.; Truong, Thanh, RSC Advances, 2018, 8(5), 2829-2836

合成方法 8

はんのうじょうけん
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
リファレンス
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

合成方法 9

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; Zhang, Maosheng; Chen, Jianhui; Liu, Hongmei; Xia, Yuanzhi, Organic Chemistry Frontiers, 2021, 8(1), 112-119

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  rt → 100 °C; 100 °C
リファレンス
Process of preparing o-ethoxybenzamide
, Poland, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol
リファレンス
Catalytic synthesis of ethenzamide
Li, Ji-Peng; He, Zi-Yi, Zhongguo Yiyao Gongye Zazhi, 2000, 31(2),

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Gallic acid Solvents: Ethanol ,  Water ;  30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources
Deng, Tao; Wang, Cheng-Zhang, ChemCatChem, 2017, 9(7), 1349-1353

合成方法 13

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Dipotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol ,  Acetonitrile ,  Water ;  20 h, 1 atm, rt
リファレンス
Green method and system for preparation of amide compounds from nitrile compounds
, China, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions
Dighe, Shashikant U.; Batra, Sanjay, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

合成方法 15

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Acetonitrile ;  8 h, 80 °C
リファレンス
Highly efficient dehydrogenative cross-coupling of aldehydes with amines and alcohols
Deshidi, Ramesh; Rizvi, Masood Ahmad; Shah, Bhahwal Ali, RSC Advances, 2015, 5(110), 90521-90524

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  5 h, 60 °C
リファレンス
Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions
Midya, Ganesh Chandra; Kapat, Ajoy; Maiti, Subhadip; Dash, Jyotirmayee, Journal of Organic Chemistry, 2015, 80(8), 4148-4151

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  16 h, rt
リファレンス
Base-promoted nucleophilic fluoroarenes substitution of C-F bonds
Su, Ji; Chen, Qian; Lu, Le; Ma, Yuan; Auyoung, George Hong Lok; et al, Tetrahedron, 2018, 74(2), 303-307

合成方法 18

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ;  -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C; 12 h, 25 °C
リファレンス
Preparation of Primary Amides from Functionalized Organozinc Halides
Schade, Matthias A.; Manolikakes, Georg; Knochel, Paul, Organic Letters, 2010, 12(16), 3648-3650

合成方法 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  10 h, 100 °C
リファレンス
Studies on improving the process yield and purity of o-ethoxybenzamide
Falkowski, Cezariusz; Glazer, Krzysztof; Gaca, Jerzy, Przemysl Chemiczny, 2006, 85(8-9), 584-586

合成方法 20

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  19 h, 100 °C; 100 °C → rt
リファレンス
Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides
Ali, Ashif Md.; Punniyamurthy, Tharmalingam, Advanced Synthesis & Catalysis, 2010, 352, 288-292

2-Ethoxybenzamide Raw materials

2-Ethoxybenzamide Preparation Products

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